2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide
Description
Properties
Molecular Formula |
C17H9ClF6N4O3S |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H9ClF6N4O3S/c18-10-4-2-1-3-9(10)13(29)26-15(16(19,20)21,17(22,23)24)27-14-25-11-6-5-8(28(30)31)7-12(11)32-14/h1-7H,(H,25,27)(H,26,29) |
InChI Key |
GQSJCRLCUJUQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chloro-6-trifluoromethylbenzonitrile
- Raw Material: 2,3-Dichlorotrifluorotoluene (or similar chlorinated trifluoromethylated aromatic compounds)
- Process: Fluorination and cyano substitution are performed using sodium cyanide in a suitable solvent like N,N-dimethylacetamide at elevated temperatures (~90°C).
- Yield & Purity: Approximately 87.6% yield with 97.8% GC purity.
Step 2: Hydrogenation to 2-Trifluoromethylbenzonitrile
- Catalyst: Palladium on carbon or Raney nickel.
- Conditions: Hydrogenation at room temperature under 1.5 atm pressure for 16 hours.
- Outcome: Conversion of the chlorinated nitrile to the trifluoromethyl benzene derivative with yields exceeding 95%.
Step 3: Hydrolysis to 2-Trifluoromethyl Benzamide
- Reagents: Sodium hydroxide or potassium hydroxide.
- Conditions: Reflux at 100°C for 4 hours.
- Results: High purity (over 96%) with yields around 88.8%.
Synthesis of Benzothiazole Derivatives
The benzothiazole core, especially substituted derivatives, is synthesized via condensation reactions involving 2-aminothiophenol and aldehydes or acyl chlorides:
- Method: Condensation of 2-aminothiophenol with aromatic aldehydes using iodine as a catalyst under solvent-free conditions or in dimethylformamide, often under microwave irradiation for rapid synthesis.
- Alternative routes: Use of acyl chlorides with 2-aminothiophenol in acetic acid under reflux, yielding high purity benzothiazole derivatives.
Coupling of Benzothiazole with Trifluoromethyl Benzamide
The critical step involves coupling the benzothiazole core with the trifluoromethyl benzamide intermediate:
- Method: Nucleophilic substitution or amide formation reactions, often facilitated by activating agents or coupling reagents.
- Key Reactions: Nucleophilic substitution at the benzothiazole amino group with the trifluoromethyl benzamide derivative, possibly using carbodiimide or similar coupling agents.
- Conditions: Mild heating in polar aprotic solvents like dimethylformamide or tetrahydrofuran, with catalysts such as triethylamine or diisopropylethylamine to promote amide bond formation.
Final Chlorination and Functionalization
The final step involves chlorination at specific positions on the benzothiazole or benzamide moiety:
- Method: Chlorination using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
- Outcome: Formation of the chlorinated derivative, “2-Chloro-N-[...]” as specified.
Summary of the Preparation Route
Notes on Material and Process Optimization
- Raw Materials: The use of commercially available chlorinated trifluoromethylated aromatics simplifies procurement.
- Reaction Conditions: Mild temperatures and solvents like dimethylacetamide or tetrahydrofuran reduce hazards.
- Environmental Impact: Avoidance of highly toxic reagents like thionyl chloride in the final steps minimizes environmental hazards.
- Yield & Purity: The overall synthetic route achieves yields exceeding 67% with purity over 97%, suitable for pharmaceutical applications.
Chemical Reactions Analysis
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted amides. Compared to these compounds, 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitrobenzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Biological Activity
2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide (CAS Number: 489414-77-9) is a synthetic compound with notable biological activities. Its molecular structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide is , with a molecular weight of approximately 498.79 g/mol. The compound features a complex structure that includes:
- Chlorine and trifluoromethyl groups which enhance lipophilicity.
- Benzothiazole moiety known for its diverse biological activities.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiproliferative, and anticancer properties. The specific compound under investigation has shown promising results in various studies.
Anticancer Activity
Studies have demonstrated that compounds similar to 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related benzothiazole derivatives can inhibit cell proliferation in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with varying degrees of efficacy .
The exact mechanism by which 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide exerts its effects is still under investigation. However, it is hypothesized that the compound may:
- Interact with specific cellular pathways involved in cell cycle regulation and apoptosis.
- Inhibit key enzymes or proteins associated with tumor growth.
Synthesis and Evaluation
A recent study synthesized various benzothiazole derivatives and evaluated their biological activities. The synthesis involved reactions with aryl-isocyanates under controlled conditions to yield compounds with potent biological profiles .
Table 1: Summary of Antiproliferative Activities
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 22e | SK-Hep-1 | 5.84 | Moderate inhibition |
| 22g | MDA-MB-231 | 6.66 | Effective against breast cancer |
| 22h | NUGC-3 | 5.44 | Notable gastric cancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, intermediates like 6-nitro-benzothiazol-2-amine can be reacted with trifluoromethyl-containing electrophiles under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Critical parameters :
- Use of catalysts (e.g., CuI for Ullmann-type couplings) to facilitate C–N bond formation .
- Strict control of moisture and oxygen to prevent side reactions with trifluoromethyl groups.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Essential methods :
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula (e.g., m/z calculated for C₁₉H₁₀ClF₆N₃O₃S: 541.9854) .
- X-ray crystallography : Resolve stereochemical ambiguities at the 1-trifluoromethyl-ethyl chiral center .
Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?
- In vitro screening :
- Antimicrobial: MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Note : Include cytotoxicity controls on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Key factors causing variability :
- Solubility differences : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous media .
- Assay conditions : pH-dependent activity (e.g., nitro group reduction at pH <7 may alter bioactivity) .
- Statistical validation : Replicate experiments with independent synthetic batches and apply ANOVA to confirm significance (p <0.05) .
Q. What strategies optimize the compound's pharmacokinetic properties without compromising its bioactivity?
- Structural modifications :
- Introduce hydrophilic groups (e.g., sulfonyl or morpholino) to improve solubility while retaining the benzamide core .
- Replace the 6-nitro group with electron-withdrawing substituents (e.g., cyano) to enhance metabolic stability .
Q. How does the stereochemistry at the 1-trifluoromethyl-ethyl position influence target binding?
- Experimental approach :
- Separate enantiomers via chiral HPLC (Chiralpak IA column, ethanol/heptane mobile phase) .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify the active enantiomer .
- Computational docking : Map interactions using AutoDock Vina with protein structures (e.g., PDB 3ERT) .
Q. What are the mechanistic implications of the benzothiazole and nitro groups in this compound's mode of action?
- Proposed mechanisms :
- Nitro group reduction : Generates reactive intermediates that disrupt microbial DNA/RNA synthesis .
- Benzothiazole moiety : Binds to ATP pockets in kinases or disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .
- Validation : Knockout studies in E. coli (ΔrecA strains) to test genotoxicity .
Methodological Challenges and Solutions
Q. How can researchers address the compound's instability under acidic or basic conditions during formulation?
- Stabilization strategies :
- Lyophilization : Prepare as a lyophilized powder stored at –20°C .
- pH buffering : Use citrate-phosphate buffers (pH 6.5–7.5) for in vivo studies to prevent degradation .
- Accelerated stability studies : Monitor degradation products via HPLC at 40°C/75% RH over 4 weeks .
Q. What computational tools are recommended for predicting off-target interactions?
- Software :
- SwissTargetPrediction (https://www.swisstargetprediction.ch/ ) for target profiling .
- Molecular dynamics simulations (GROMACS) to assess binding persistence over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
